![molecular formula C19H32N2O2 B5401660 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5401660.png)
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide, also known as Memantine, is a drug that is used for the treatment of Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Mecanismo De Acción
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory. It selectively blocks NMDA receptors, which are responsible for the excessive release of glutamate in the brain. By blocking these receptors, 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide helps to reduce the toxicity of glutamate and protect the brain cells from damage.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has also been shown to decrease the levels of amyloid-beta, a protein that is associated with the formation of plaques in the brain that are characteristic of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has a number of advantages for use in lab experiments. It has a well-established synthesis method and is readily available. It is also relatively stable and has a long half-life, which makes it suitable for use in long-term experiments. However, 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide also has some limitations. It has a relatively low affinity for NMDA receptors, which means that it may not be as effective as other NMDA receptor antagonists. It also has a number of off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide. One area of research is the development of more selective NMDA receptor antagonists that can target specific subtypes of NMDA receptors. Another area of research is the development of combination therapies that can target multiple pathways involved in Alzheimer's disease. Finally, there is a need for more research on the long-term effects of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide and other NMDA receptor antagonists on cognitive function and brain health.
Métodos De Síntesis
The synthesis of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide involves the reaction between 1-adamantylamine and 4-morpholineethanol in the presence of acetic acid. The resulting product is then reacted with dimethyl sulfate to form the final product, 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide. The synthesis of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has been well established and is widely used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function, reduce behavioral symptoms, and delay the progression of the disease. 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has also been studied for its potential use in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propiedades
IUPAC Name |
3,5-dimethyl-N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-17-9-15-10-18(2,12-17)14-19(11-15,13-17)16(22)20-3-4-21-5-7-23-8-6-21/h15H,3-14H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAIYXKLJOBPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.